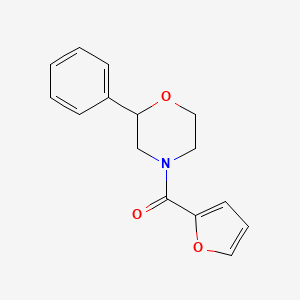

4-(furan-2-carbonyl)-2-phenylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(13-7-4-9-18-13)16-8-10-19-14(11-16)12-5-2-1-3-6-12/h1-7,9,14H,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCNAUZXTCVIJPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues

Established Synthetic Pathways for the Morpholine (B109124) Core Elaboration

The morpholine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These range from traditional multi-step sequences to more modern, efficiency-focused approaches.

Conventional methods for constructing substituted morpholine rings often involve cyclization strategies. A common approach is the cyclization of N-substituted diethanolamine (B148213) derivatives. For instance, 2-phenylmorpholine (B1329631) can be synthesized by heating N-(2'-hydroxy-2'-phenylethyl)-ethanolamine in the presence of an acid like 6N hydrochloric acid. prepchem.com This process involves an intramolecular nucleophilic substitution, where the hydroxyl group displaces a protonated hydroxyl group to form the heterocyclic ring.

Another versatile strategy is the palladium-catalyzed carboamination reaction. This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step involves the Pd-catalyzed coupling of an O-allyl ethanolamine (B43304) derivative with an aryl or alkenyl halide, generating the morpholine products as single stereoisomers in moderate to good yields. nih.gov This approach offers significant control over the substitution pattern. nih.govnih.gov

Multicomponent reactions (MCRs) also provide a powerful route to highly substituted morpholines. A de novo synthesis strategy can build the morpholine ring from simple, large-scale amenable building blocks, allowing for substitution at up to four positions. nih.gov One such method involves the reaction of an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and ethanolamine. nih.gov

Iron(III) has been shown to catalyze a diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted by an allylic alcohol. organic-chemistry.org Furthermore, a simple redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide enables the conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org

Table 1: Conventional Synthesis Methods for Substituted Morpholines

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Acid-catalyzed Cyclization | N-(2'-hydroxy-2'-phenylethyl)-ethanolamine, HCl | Intramolecular cyclization to form 2-phenylmorpholine. | prepchem.com |

| Pd-catalyzed Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Coupling of O-allyl ethanolamines with aryl halides to form cis-3,5-disubstituted morpholines. | nih.gov |

| Multicomponent Reaction (MCR) | α-halo oxo-component, isocyanide, ethanolamine | De novo assembly of the morpholine ring, allowing for diverse substitution patterns. | nih.gov |

| Iron(III)-catalyzed Cyclization | Iron(III) salts | Diastereoselective synthesis from 1,2-amino ethers or 1,2-hydroxy amines with an allylic alcohol. | organic-chemistry.org |

| Ethylene Sulfate Method | Ethylene sulfate, tBuOK | Redox neutral conversion of 1,2-amino alcohols to morpholines via N-monoalkylation. | organic-chemistry.org |

Microwave-Assisted Organic Synthesis for Enhanced Reaction Kinetics and Yield

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions and improving yields in heterocyclic chemistry. mdpi.comnih.gov This method utilizes dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.gov The benefits over conventional heating include significantly shorter reaction times, higher conversion rates, and often increased selectivity. mdpi.comnih.gov

For the synthesis of morpholine-based structures, microwave irradiation has been successfully applied. For example, the synthesis of morpholine-containing chalcones and various acetamide (B32628) derivatives has been achieved with moderate to good yields and a reduction in reaction time from hours to minutes. mdpi.commdpi.com While a specific microwave-assisted synthesis for 4-(furan-2-carbonyl)-2-phenylmorpholine is not detailed in the reviewed literature, the principles are broadly applicable. The cyclization and condensation steps involved in forming substituted morpholines are amenable to microwave conditions. nih.govresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of MAOS | Reference |

|---|---|---|---|---|

| Synthesis of Acetamides | 2–3 hours | 5–10 minutes | Drastic reduction in reaction time, good yields. | mdpi.com |

| Skraup Quinoline (B57606) Synthesis | 3 hours | 20 minutes | Important decrease in reaction time. | nih.gov |

| Friedländer Synthesis | - | Single-step, higher yield (72%) vs. conventional (34%). | Increased product yield. | nih.gov |

Strategies for Introducing the Furan-2-carbonyl Moiety

Once the 2-phenylmorpholine nucleus is obtained, the final step is the N-acylation with a furan-2-carbonyl group. This is a standard amide bond formation reaction.

The most direct method for introducing the furan-2-carbonyl group is through the reaction of 2-phenylmorpholine with furan-2-carbonyl chloride. pensoft.net Furan-2-carbonyl chloride, also known as 2-furoyl chloride, is a readily available acyl chloride. wikipedia.orgnist.gov It can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride. wikipedia.org

The amide bond formation is a condensation reaction where the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. algoreducation.com This reaction is typically carried out in a suitable solvent, such as dioxane or dichloromethane, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. pensoft.netresearchgate.net The general procedure involves stirring the amine (2-phenylmorpholine) and the acyl chloride (furan-2-carbonyl chloride) at room temperature or slightly below (0 °C) for a few hours. pensoft.netresearchgate.net This method has been successfully used to prepare a series of 4-(5-aryl-2-furoyl)morpholines with good yields. pensoft.net

One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. While a specific one-pot synthesis for 4-(furan-2-carbonyl)-2-phenylmorpholine is not explicitly described, related methodologies for other morpholine and furan (B31954) derivatives suggest its feasibility. nih.govthieme-connect.com

For instance, a tandem sequential one-pot reaction involving hydroamination and asymmetric transfer hydrogenation has been used to create 3-substituted morpholines. organic-chemistry.org Similarly, multicomponent reactions, as mentioned previously, can assemble the morpholine ring in a single procedural step from multiple starting materials. nih.govthieme-connect.com A hypothetical one-pot approach for the target molecule could involve the in-situ formation of 2-phenylmorpholine followed by the immediate addition of furan-2-carbonyl chloride without isolating the morpholine intermediate. The development of such a process would be a significant step towards a more efficient and atom-economical synthesis.

Synthesis of Phenyl Substituents on the Morpholine Ring

The introduction of the phenyl group at the C2 position of the morpholine ring is a critical step in the synthesis of the core structure. Several methods exist to achieve this.

The most direct synthesis of 2-phenylmorpholine involves the intramolecular cyclization of N-(2'-hydroxy-2'-phenylethyl)-ethanolamine. prepchem.com This precursor is synthesized from the reaction of ethanolamine with styrene (B11656) oxide.

Another powerful method is the palladium-catalyzed carboamination, which can introduce an aryl group during the formation of the morpholine ring itself. nih.gov By choosing the appropriate aryl bromide, a phenyl group can be incorporated into the final structure. This strategy provides access to a wide array of enantiopure cis-3,5-disubstituted morpholines. nih.gov

Additionally, deprotection of a protected precursor like (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester can yield (S)-2-phenylmorpholine. This reaction is typically performed using a strong acid such as 4N HCl in dioxane. chemicalbook.com The synthesis of various substituted phenylmorpholines has been a subject of interest, with many acting as psychostimulant drugs, highlighting the importance of synthetic routes to this class of compounds. wikipedia.org

Table 3: Methods for the Synthesis of 2-Phenylmorpholine

| Starting Material(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| N-(2'-hydroxy-2'-phenylethyl)-ethanolamine | 6N Hydrochloric acid, heat | 2-Phenylmorpholine | prepchem.com |

| (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester | 4N HCl in dioxane | (S)-2-Phenylmorpholine | chemicalbook.com |

| O-allyl ethanolamine derivative, Aryl bromide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Substituted Phenylmorpholine | nih.gov |

General Methods for Phenyl Group Incorporation

The introduction of a phenyl group at the C-2 position of the morpholine ring is a key synthetic step for creating the core structure of 4-(furan-2-carbonyl)-2-phenylmorpholine. Several general methodologies have been established for this purpose.

One common approach involves constructing the morpholine ring from precursors that already contain the necessary phenyl substituent. A documented process involves the reaction of a dialkylene glycol, substituted with a phenyl group, with ammonia (B1221849) in the presence of hydrogen and a hydrogenation catalyst. google.com This reaction is typically performed at elevated temperatures (150 °C to 400 °C) and pressures (30 to 400 atmospheres), leading to the formation of the corresponding phenyl-substituted morpholine. google.com

Another effective method starts with an appropriately substituted aniline. For instance, heating a substituted phenylamine with 2-chloroethyl ether under the influence of a base can facilitate a ring-closing reaction to yield N-phenylmorpholine derivatives. google.com This method can be adapted to produce C-phenyl substituted morpholines by using starting materials with the phenyl group at the desired position.

For the enantioselective synthesis of specific stereoisomers, such as (S)-2-phenylmorpholine, a common precursor is the corresponding N-protected derivative. A typical synthesis involves the deprotection of (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester using a strong acid like hydrogen chloride in a solvent such as 1,4-dioxane. chemicalbook.com Subsequent basification with a base like sodium hydroxide (B78521) allows for the isolation of the final chiral 2-phenylmorpholine. chemicalbook.com

Table 1: General Methods for Phenylmorpholine Synthesis

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Phenyl-substituted dialkylene glycol, Ammonia | Hydrogen, Hydrogenation catalyst, 150-400°C, 30-400 atm | 2-Phenylmorpholine | google.com |

| Substituted Phenylamine, 2-chloroethyl ether | Base, Heat | N-Phenylmorpholine | google.com |

Diastereoselective Synthesis Approaches for Chiral Morpholine Derivatives

Achieving stereochemical control during the synthesis of substituted morpholines is critical for producing specific, chirally pure compounds. Diastereoselective synthesis aims to preferentially form one diastereomer over others.

A notable method for the diastereoselective synthesis of 3-substituted morpholines utilizes Grignard reagents in reaction with N-sulfinyl imines. thieme-connect.com This two-step process demonstrates high levels of diastereocontrol. thieme-connect.com The reaction is versatile, accommodating both aryl and alkyl Grignard reagents, and the subsequent simple removal of the sulfinyl group provides access to enantioenriched functionalized morpholines. thieme-connect.com The initial step involves the addition of the Grignard reagent to the N-sulfinyl imine, followed by a cyclization step to form the morpholine ring. thieme-connect.com

Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info The use of bromine (Br₂) as an electrophile can trigger the cyclization to form chiral morpholine derivatives. banglajol.info The stereochemical outcome of this reaction can be highly dependent on the reaction conditions and the substituents on the starting material. For example, quenching the reaction after a short period can lead to a single diastereomer, whereas allowing the reaction to proceed to completion may result in a mixture of diastereomers. banglajol.info The presence of electron-donating groups on the aryl moiety can accelerate the reaction and influence the diastereomeric ratio. banglajol.info

Table 2: Diastereoselective Synthesis of Chiral Morpholines

| Precursor | Key Reagents | Key Feature | Reference |

|---|---|---|---|

| N-Sulfinyl imine | Grignard reagent (e.g., Phenylmagnesium bromide) | High diastereocontrol from chiral auxiliary | thieme-connect.com |

Advanced Synthetic Techniques for Derivatization and Analogues

To create a diverse range of analogues based on the 4-(furan-2-carbonyl)-2-phenylmorpholine scaffold, advanced synthetic techniques are employed. These methods allow for precise modification of the core structure.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Arylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable for the synthesis and functionalization of complex molecules like morpholine derivatives. acs.orgjocpr.com These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enable the efficient and selective assembly of structurally diverse compounds. jocpr.com

The Suzuki-Miyaura reaction, specifically, is widely used for creating biaryl structures by coupling an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide. jocpr.comlibretexts.org In the context of morpholine derivatives, this reaction can be used to introduce various aryl or heteroaryl groups onto the morpholine scaffold, either at a carbon position or at the nitrogen atom (N-arylation). acs.orgjocpr.com

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.orgnih.gov

Transmetalation : The organoboron compound transfers its organic group to the palladium(II) complex, a step that is typically facilitated by a base. libretexts.orgnih.gov

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.orgnih.gov

The choice of ligand, base, and solvent is crucial for the success and selectivity of the reaction. acs.orgnih.gov Recent advancements have focused on developing more robust catalysts and ligands that expand the reaction's scope to include more challenging substrates and improve efficiency under milder conditions. jocpr.comyoutube.com For instance, the use of N-methyliminodiacetic acid (MIDA) boronates allows for iterative cross-coupling reactions, as these bench-stable reagents are unreactive until deprotected under mild conditions. sigmaaldrich.com

Isotopic Labeling Strategies for Mechanistic Elucidation (e.g., Deuteration)

Isotopic labeling is a vital technique used to trace the pathways of molecules in biological systems and to elucidate reaction mechanisms. musechem.comresearchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612) (²H or D), or carbon-12 with carbon-13), researchers can track the fate of the labeled molecule or specific parts of it. chemicalsknowledgehub.com

In the context of synthesizing and studying morpholine derivatives, deuteration can provide significant mechanistic insights. For instance, deuterium labeling can help determine which bonds are broken and formed during a reaction and can reveal the source of hydrogen atoms in the final product. nih.gov A deuterium-labeling experiment was used to probe the mechanism of a cooperative Cu/Pd-catalyzed silylcarbonylation reaction, revealing information about the reactivity of terminal acetylenes under the reaction conditions. acs.org

Several methods exist for introducing deuterium into organic molecules:

Base-Mediated Deuteration : A cost-effective strategy involves using a deuterated solvent, such as DMSO-d₆, as the deuterium source in the presence of a base. nih.gov This method can be applied to a variety of substrates for selective deuterium incorporation. nih.gov

Reductive Deuteration : Reagents like samarium(II) iodide (SmI₂) can be used in combination with heavy water (D₂O) to achieve reductive deuteration. acs.org This has been applied to the ring-opening of cyclopropanes to yield α,γ-dideuterated esters with high efficiency. acs.org

Direct Hydrogen Isotope Exchange (HIE) : Transition metal-catalyzed HIE allows for the direct replacement of C-H bonds with C-D bonds, often in a single step, using deuterated water as the isotope source. researchgate.net

The synthesis of specifically deuterated morpholine derivatives, such as 2,2,6,6-d₄-morpholine, has been developed for use in pharmaceutical agents to study metabolic pathways and potentially alter pharmacokinetic properties. google.com

Formation of Hybrid Molecules Incorporating Bioactive Scaffolds

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.govresearchgate.net A common strategy in drug discovery is molecular hybridization, which involves combining the morpholine moiety with other known bioactive scaffolds to create new hybrid molecules with potentially enhanced or novel biological activities. nih.govjchemrev.com

This approach has led to the synthesis of various morpholine-containing hybrids:

Benzimidazole-Morpholine Hybrids : Researchers have synthesized hybrid molecules where a pharmacologically active N-methyl morpholine scaffold is attached to a benzimidazolium ring. mdpi.com

Pyrimidine-Morpholine Hybrids : Novel hybrids of pyrimidine (B1678525) and morpholine have been designed and synthesized, leveraging the known biological activities of both heterocyclic systems. nih.gov The goal of such hybridization is often to identify potent cytotoxic agents for anticancer research. nih.gov

The rationale behind creating these hybrids is that the morpholine ring can contribute to improved pharmacokinetic properties, such as solubility and metabolic stability, while the other scaffold provides the primary interaction with the biological target. nih.govnih.gov The synthesis of these hybrids often involves multi-step sequences where the pre-formed morpholine ring is coupled to the other bioactive fragment using standard organic reactions. nih.govmdpi.com

Table 3: Mentioned Compounds

| Compound Name | |

|---|---|

| 4-(furan-2-carbonyl)-2-phenylmorpholine | |

| 2-phenylmorpholine | |

| N-phenylmorpholine | |

| (S)-2-Phenyl-morpholine-4-carboxylic acid tert-butyl ester | |

| (S)-2-phenylmorpholine | |

| N-allyl-β-amino alcohols | |

| N-methyl morpholine | |

| 2,2,6,6-d₄-morpholine | |

| N-methyliminodiacetic acid (MIDA) boronates | |

| 2-chloroethyl ether | |

| Phenylmagnesium bromide |

Spectroscopic and Structural Characterization of 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis and Chemical Shift Assignment

Furan (B31954) Ring Protons: The protons on the furan ring are typically observed in the aromatic region of the spectrum. The proton at position 5 of the furan ring is expected to appear as a doublet, while the protons at positions 3 and 4 will likely appear as a multiplet or as distinct doublets of doublets, depending on the coupling constants. For instance, in 4-[5-(4-nitrophenyl)-2-furoyl]morpholine, the furan protons (H-3 and H-4) appear as doublets at approximately 7.44 ppm and 7.21 ppm, respectively. pensoft.net

Phenyl Ring Protons: The protons of the phenyl group at the 2-position of the morpholine (B109124) ring will also resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the morpholine ring.

Morpholine Ring Protons: The protons of the morpholine ring are expected to appear in the upfield region of the spectrum. In related 4-(5-aryl-2-furoyl)morpholines, the morpholine protons exhibit two distinct signals, which are typically broad singlets or multiplets, at approximately 3.72-3.74 ppm and 3.66-3.67 ppm. pensoft.net These signals correspond to the four axial and four equatorial protons of the morpholine ring, which are often non-equivalent due to the ring's chair conformation and the steric hindrance from the adjacent phenyl group.

A representative, hypothetical ¹H-NMR data table for 4-(furan-2-carbonyl)-2-phenylmorpholine is presented below, based on the analysis of its constituent parts and related analogues.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Furan H-5 | ~7.6 | dd |

| Furan H-3 | ~7.2 | dd |

| Furan H-4 | ~6.5 | dd |

| Phenyl H | 7.2-7.5 | m |

| Morpholine CH₂ (axial) | ~3.6-3.8 | m |

| Morpholine CH₂ (equatorial) | ~3.4-3.6 | m |

| Morpholine CH (benzylic) | ~4.5-5.0 | m |

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis and Carbon Environment Elucidation

The ¹³C-NMR spectrum of 4-(furan-2-carbonyl)-2-phenylmorpholine provides information on the different carbon environments within the molecule.

Furan Ring Carbons: The carbons of the furan ring are expected to resonate in the downfield region. The carbon attached to the carbonyl group (C-2) will be the most deshielded, followed by the other carbons of the furan ring.

Phenyl Ring Carbons: The carbons of the phenyl ring will also appear in the downfield region, with the ipso-carbon (the carbon attached to the morpholine ring) showing a distinct chemical shift.

Morpholine Ring Carbons: The carbons of the morpholine ring will be found in the upfield region of the spectrum. The carbon atom adjacent to the nitrogen and the phenyl group (C-2) will be more deshielded than the other morpholine carbons.

Carbonyl Carbon: The carbonyl carbon of the furan-2-carbonyl group is expected to have a characteristic chemical shift in the range of 160-170 ppm.

A hypothetical ¹³C-NMR data table is provided below for illustrative purposes.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl C=O | 160-165 |

| Furan C-2 | 145-150 |

| Furan C-5 | 143-148 |

| Furan C-3 | 115-120 |

| Furan C-4 | 110-115 |

| Phenyl C (ipso) | 135-140 |

| Phenyl C | 125-130 |

| Morpholine C-2 | 65-70 |

| Morpholine C-3, C-5 | 45-50 |

| Morpholine C-6 | 66-68 |

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H-NMR) for Labeled Analogues

Deuterium (²H) NMR spectroscopy can be employed to study the fate of isotopically labeled analogues of 4-(furan-2-carbonyl)-2-phenylmorpholine. While specific studies on this compound are not cited, the technique is valuable for mechanistic and metabolic investigations. For instance, the synthesis of furan-2-carbaldehyde-d has been reported, which could serve as a precursor for a deuterated version of the target molecule. mdpi.com By introducing a deuterium label at a specific position, one can track the molecule's transformations in chemical reactions or biological systems. The ²H-NMR spectrum would show a signal at the chemical shift corresponding to the position of the deuterium atom, providing direct evidence of its location.

Isotope Shift Analysis in NMR Spectra

The substitution of a proton with a deuterium atom can cause a small but measurable change in the chemical shifts of nearby ¹³C nuclei, known as an isotope shift. This effect can provide valuable structural information. In the case of furan-2-carbaldehyde-d, an isotope shift has been observed for the carbons of the furan ring upon deuteration of the aldehyde proton. mdpi.com Similar isotope shift analysis on labeled analogues of 4-(furan-2-carbonyl)-2-phenylmorpholine could be used to confirm assignments of carbon signals and to study subtle conformational and electronic effects.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, is a key technique for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 4-(furan-2-carbonyl)-2-phenylmorpholine is expected to show characteristic absorption bands for its various functional groups.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the furan-2-carbonyl moiety is expected in the region of 1650-1680 cm⁻¹. The exact position of this band can be influenced by conjugation with the furan ring.

C-O-C Stretching: The furan ring and the morpholine ring both contain C-O-C ether linkages. These will give rise to characteristic stretching vibrations in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is expected to appear in the region of 1100-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The furan and phenyl rings will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the morpholine ring's methylene (B1212753) groups will be observed just below 3000 cm⁻¹.

A summary of the expected FT-IR absorption bands is presented in the table below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Carbonyl (C=O) Stretch | 1650-1680 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Weak |

| C-O-C Stretch (Furan & Morpholine) | 1000-1300 | Strong |

| C-N Stretch | 1100-1300 | Medium |

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful, non-destructive technique used for the surface analysis of solid and liquid samples. researchgate.net It provides information about the chemical structure and functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The spectrum of 4-(furan-2-carbonyl)-2-phenylmorpholine is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The tertiary amide group (C=O) stretch is expected to produce a very strong band in the region of 1680-1630 cm⁻¹. blogspot.comspectroscopyonline.com The aromatic C-H stretching vibrations from the phenyl and furan rings are anticipated to appear above 3000 cm⁻¹. Specifically, phenyl C-H stretching typically results in peaks around 3072-3055 cm⁻¹. researchgate.net The furan ring is characterized by several bands, including C=C stretching near 1510 cm⁻¹ and C-O-C stretching vibrations, with a notable peak often found around 1012 cm⁻¹. researchgate.netglobalresearchonline.net

The morpholine ring structure contributes C-H stretching vibrations from its methylene (CH₂) groups, generally observed between 3100-2850 cm⁻¹. researchgate.net Furthermore, the C-O-C ether linkage within the morpholine ring and the C-N stretching of the tertiary amine are expected to show signals in the fingerprint region. The phenyl group also presents characteristic C=C in-ring stretching vibrations at approximately 1591 and 1488 cm⁻¹ and out-of-plane C-H bending vibrations between 725 and 694 cm⁻¹. researchgate.netresearchgate.net

Table 1: Predicted ATR-IR Characteristic Absorption Bands for 4-(furan-2-carbonyl)-2-phenylmorpholine

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Source |

| ~3100 - 3000 | Medium | =C-H Stretch | Phenyl & Furan Rings researchgate.net |

| ~2950 - 2850 | Medium | C-H Stretch | Morpholine Ring CH₂ researchgate.net |

| ~1660 - 1630 | Strong | C=O Stretch (Amide I) | Tertiary Amide blogspot.comspectroscopyonline.com |

| ~1600 & ~1490 | Medium-Strong | C=C Ring Stretch | Phenyl Ring researchgate.netresearchgate.net |

| ~1510 | Medium | C=C Ring Stretch | Furan Ring researchgate.net |

| ~1450 | Medium | CH₂ Bending | Morpholine Ring scielo.org.mx |

| ~1260 | Medium | C-N Stretch | Tertiary Amide/Amine researchgate.net |

| ~1120 | Medium-Strong | C-O-C Asymmetric Stretch | Morpholine Ring Ether researchgate.net |

| ~1015 | Medium | C-O-C Symmetric Stretch | Furan Ring researchgate.net |

| ~750 & ~700 | Strong | C-H Out-of-plane Bend | Phenyl Ring researchgate.net |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. pitt.edu It measures the inelastic scattering of monochromatic light, providing a detailed fingerprint of a molecule's vibrational modes. horiba.com This technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for characterizing the skeletal structures of aromatic and heterocyclic rings.

For 4-(furan-2-carbonyl)-2-phenylmorpholine, the phenyl ring is expected to produce strong Raman signals. Characteristic phenyl ring breathing modes are typically observed near 1000 cm⁻¹ and 1030 cm⁻¹, and C=C stretching vibrations appear around 1600 cm⁻¹. horiba.comnih.gov The furan ring also possesses characteristic Raman active modes, including ring stretching and deformation vibrations. globalresearchonline.netresearchgate.net Studies on similar morpholine-containing compounds, such as 4-(benzenesulfonyl)-morpholine, have identified characteristic ring stretching and bending modes, which can be used as a reference. scielo.org.mxresearchgate.net For instance, a band typical for morpholine ring stretching has been noted around 1040 cm⁻¹. researchgate.net Amide groups also have characteristic Raman bands, although they can sometimes be weaker than those observed in IR spectroscopy. pitt.eduacs.org

Table 2: Predicted Raman Shifts for 4-(furan-2-carbonyl)-2-phenylmorpholine

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Source |

| ~3060 | Strong | Aromatic C-H Stretch | Phenyl & Furan Rings |

| ~1605 | Strong | C=C Aromatic Ring Stretch | Phenyl Ring horiba.comnih.gov |

| ~1580 | Medium | C=C Aromatic Ring Stretch | Phenyl & Furan Rings horiba.com |

| ~1460 | Medium | CH₂ Bending | Morpholine Ring scielo.org.mx |

| ~1350 | Medium | C-C Ring Stretching | Benzene & Morpholine Rings scielo.org.mx |

| ~1040 | Medium | Ring Stretch | Morpholine Ring researchgate.net |

| ~1000 | Strong | Ring Breathing Mode | Phenyl Ring horiba.comnih.gov |

| ~840 | Medium | Ring Vibration | Morpholine Ring researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for separating components of a mixture and determining their molecular weights. For a compound like 4-(furan-2-carbonyl)-2-phenylmorpholine, a reverse-phase high-performance liquid chromatography (HPLC) method would be suitable for purity assessment. This would likely involve a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water containing a small amount of formic acid to facilitate protonation. aip.org

The eluent would be introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation. The nominal molecular weight of 4-(furan-2-carbonyl)-2-phenylmorpholine (C₁₅H₁₅NO₃) is 257 g/mol . In positive ion mode ESI-MS, the compound would be expected to be detected primarily as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 258. The purity of the sample can be assessed by the relative area of the corresponding peak in the chromatogram. Analytical methods developed for determining morpholine in various samples often utilize LC-MS/MS, highlighting the suitability of this technique. nih.govnifc.gov.vnnifc.gov.vn

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards molecules with high-energy electrons, causing extensive and reproducible fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, aiding in structural elucidation.

For 4-(furan-2-carbonyl)-2-phenylmorpholine, the molecular ion peak (M⁺) at m/z 257 would be expected. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). The most prominent fragments would arise from the loss of stable neutral or radical species.

Predicted fragmentation includes:

Furanoyl cation: Cleavage of the amide C-N bond could yield a stable furanoyl cation at m/z 95.

Phenylmorpholine cation: The corresponding [M-C₅H₃O₂]⁺ fragment would appear at m/z 162.

Tropylium ion: The presence of the phenyl group suggests a potential fragment at m/z 91 (benzyl cation) or 77 (phenyl cation).

Morpholine ring fragmentation: The morpholine ring can undergo cleavage, leading to characteristic losses. For example, cleavage of the morpholine ring could result in the loss of C₂H₄O.

Table 3: Predicted EI-MS Fragmentation of 4-(furan-2-carbonyl)-2-phenylmorpholine

| Predicted m/z | Ion Structure/Fragment | Fragmentation Pathway |

| 257 | [C₁₅H₁₅NO₃]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₀H₁₂NO]⁺ | M - [C₅H₃O₂] (Loss of furanoyl radical) |

| 105 | [C₇H₅O]⁺ | Phenylcarbonyl cation (from rearrangement) |

| 95 | [C₅H₃O₂]⁺ | Furanoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high precision and accuracy. fiveable.memeasurlabs.com Unlike low-resolution mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places, allowing for the unambiguous determination of a molecular formula. alevelchemistry.co.ukresearchgate.net

The exact mass of a molecule is calculated using the monoisotopic masses of its most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). For 4-(furan-2-carbonyl)-2-phenylmorpholine, with the molecular formula C₁₅H₁₅NO₃, the calculated exact mass provides a definitive confirmation of its elemental composition.

Molecular Formula: C₁₅H₁₅NO₃

Nominal Mass: 257

Calculated Monoisotopic Mass: 257.1052 Da

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated exact mass would confirm the molecular formula C₁₅H₁₅NO₃, distinguishing it from other potential compounds with the same nominal mass but different elemental formulas.

Advanced Structural Elucidation Techniques

While the spectroscopic and spectrometric techniques discussed provide substantial structural information, complete and unambiguous elucidation often requires more advanced methods. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, such as COSY, HSQC, and HMBC, would be essential to definitively assign all proton and carbon signals and establish the connectivity between the furan, carbonyl, morpholine, and phenyl moieties. For solid-state confirmation and to determine the precise three-dimensional arrangement of the molecule, including the conformation of the morpholine ring and the relative orientation of the substituents, single-crystal X-ray crystallography would be the ultimate analytical tool.

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

For a molecule like 4-(furan-2-carbonyl)-2-phenylmorpholine, a single-crystal X-ray diffraction study would be expected to reveal key structural features. The analysis would likely confirm the trans-configuration of the substituents on the morpholine ring, which is generally the more stable arrangement for 2,4-disubstituted morpholines. nih.gov The relative orientation of the phenyl and furan rings with respect to the morpholine core would also be determined, which is crucial for understanding potential intermolecular interactions in the crystal lattice.

In a typical X-ray crystallography experiment, a suitable single crystal of the compound is grown and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure refined.

The crystallographic data for an analogue, 4-methylphenmetrazine (4-MPM), confirmed its trans-form as a hydrochloride salt, highlighting the utility of this technique in establishing stereochemistry. nih.gov For 4-(furan-2-carbonyl)-2-phenylmorpholine, a similar analysis would provide definitive proof of its structure.

Table 1: Hypothetical Crystallographic Data for 4-(furan-2-carbonyl)-2-phenylmorpholine

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Unit Cell Dimensions (Å) | a, b, c dimensions defining the unit cell |

| Unit Cell Angles (°) | α, β, γ angles defining the unit cell |

| Volume (ų) | The volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (g/cm³) | The theoretical density of the crystal |

| R-factor | A measure of the agreement between the model and data |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores and its electronic structure.

For 4-(furan-2-carbonyl)-2-phenylmorpholine, the UV-Vis spectrum would be expected to show absorptions corresponding to the π → π* transitions of the aromatic phenyl and furan rings, as well as the n → π* transition of the carbonyl group. The conjugation between the furan ring and the carbonyl group is likely to result in a distinct absorption band.

The solvent used for the analysis can influence the position and intensity of the absorption bands. A typical UV-Vis experiment involves dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and recording the absorbance as a function of wavelength.

Studies on related compounds, such as 1,10-phenanthroline (B135089) and quinoline (B57606) derivatives, have demonstrated how UV-Vis spectroscopy can be used to characterize their photoluminescent properties, including absorption maxima and molar extinction coefficients. nih.gov For instance, certain phenanthroline derivatives show characteristic absorption peaks around 345 nm and 386 nm. nih.gov Similarly, the UV-Vis spectrum of 4-(furan-2-carbonyl)-2-phenylmorpholine would provide key information about its electronic structure.

Table 2: Expected UV-Vis Absorption Data for 4-(furan-2-carbonyl)-2-phenylmorpholine

| Transition | Expected λmax (nm) Range | Chromophore |

| π → π | 200 - 280 | Phenyl ring, Furan ring |

| π → π | 250 - 320 | Furan-carbonyl conjugated system |

| n → π* | > 300 | Carbonyl group |

Computational and Theoretical Investigations of 4 Furan 2 Carbonyl 2 Phenylmorpholine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. japsonline.com These studies are crucial for understanding the potential therapeutic applications of a compound by simulating its interaction with a biological target at the molecular level.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations predict how 4-(furan-2-carbonyl)-2-phenylmorpholine fits into the binding site of a protein target. The process involves placing the ligand in various conformations and orientations within the receptor's active site to find the most stable binding mode. nih.gov The interactions stabilizing the ligand-protein complex can include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For instance, the furan (B31954) and phenyl rings of the compound are capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov The carbonyl group and the morpholine (B109124) oxygen can act as hydrogen bond acceptors, interacting with suitable donor residues in the protein. researchgate.net Different binding modes can arise depending on the specific topology and amino acid composition of the target site. nih.gov

Identification of Key Interacting Residues within Target Binding Sites

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues that are key to the interaction. jmbfs.org Understanding these interactions is vital for explaining the ligand's binding specificity and for guiding future structural modifications to improve potency. For furan-containing ligands, interactions often involve aromatic residues. For example, studies have shown that π-π stacking with residues like Phe19 and Phe20 is a crucial first step in the binding process for some inhibitors. nih.gov Other key interactions for related heterocyclic compounds include hydrogen bonds with serine or lysine (B10760008) residues and hydrophobic interactions with leucine, valine, and isoleucine. nih.govjmbfs.org The specific residues involved for 4-(furan-2-carbonyl)-2-phenylmorpholine would be entirely dependent on the architecture of the target protein's binding site.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. arxiv.org It can be used to optimize the geometry of 4-(furan-2-carbonyl)-2-phenylmorpholine and calculate various properties like bond lengths, bond angles, and dihedral angles. nih.govnih.gov DFT calculations also provide insights into the molecule's stability and reactivity through the analysis of its molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions. nih.gov Furthermore, DFT can be used to calculate thermodynamic parameters, helping to understand the molecule's stability under different conditions. arxiv.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict a molecule's chemical reactivity and kinetic stability. wikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of the molecule. The LUMO is the orbital that is most likely to accept electrons, representing the electrophilic character. wikipedia.orgimperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. FMO analysis for 4-(furan-2-carbonyl)-2-phenylmorpholine would involve calculating the energies of these orbitals to predict its reactivity profile. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and how it relates to chemical bonding. It interprets the complex wave function of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis's concept of chemical structure.

A key application of NBO analysis is the investigation of intramolecular charge transfer (ICT). This occurs when electrons move from an electron-donating part of a molecule to an electron-accepting part. In NBO analysis, ICT is quantified by examining the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy, E(2), associated with these interactions, particularly from a filled bonding or lone pair orbital (i) to a vacant antibonding orbital (j), indicates the strength of the charge transfer. Higher E(2) values suggest a more significant delocalization of electrons and a stronger ICT, which can influence the molecule's reactivity, stability, and electronic properties. For instance, studies on similar heterocyclic compounds have used NBO analysis to understand hyperconjugative interactions and the stability conferred by electron delocalization.

Noncovalent Interaction (NCI) Analysis for Steric Hindrance and Intermolecular Forces

Noncovalent Interaction (NCI) analysis is a computational tool used to visualize and understand weak interactions within a molecule (intramolecular) and between molecules (intermolecular). These interactions include hydrogen bonds, van der Waals forces, and steric repulsion. The method is based on the electron density and its derivatives, particularly the reduced density gradient (RDG).

NCI plots generate 3D isosurfaces that represent different types of interactions:

Blue surfaces typically indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify strong repulsive interactions, such as steric hindrance in crowded molecular regions.

This visualization helps in understanding how a molecule's shape and functional groups influence its crystal packing and interactions with other molecules.

Fukui Function Analysis for Reactivity Sites

Fukui function analysis is a concept derived from Density Functional Theory (DFT) that helps predict the most reactive sites within a molecule. It quantifies how the electron density at a specific point in a molecule changes with the addition or removal of an electron. This allows for the identification of sites susceptible to different types of chemical attacks:

Electrophilic attack (where the molecule accepts electrons) is most likely to occur at sites with a high value of the Fukui function f-(r).

Nucleophilic attack (where the molecule donates electrons) is predicted to happen at sites with a high value of f+(r).

Radical attack is associated with a high value of f0(r).

By calculating these indices for each atom in a molecule, researchers can rank the reactivity of different sites, providing valuable insights for predicting reaction mechanisms and designing new syntheses.

Tautomerism Effect Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Computational analysis is a powerful tool to study tautomerism by calculating the relative energies and stability of different tautomeric forms. Using methods like DFT, scientists can determine the optimized geometry and thermodynamic properties (enthalpy, Gibbs free energy) of each tautomer.

The results indicate which tautomer is more stable and therefore more populated at equilibrium under specific conditions (e.g., in the gas phase or in a solvent). Spectroscopic properties, such as infrared (IR) frequencies, can also be calculated for each tautomer and compared with experimental data to identify which form is present.

Conformational and Quantum-Mechanical Calculations for Structure-Property Relationships

Molecules that are not rigid can exist in various spatial arrangements called conformations. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers for converting between them. Quantum-mechanical calculations, such as DFT and ab initio methods, are used to perform this analysis by:

Scanning the potential energy surface of the molecule by systematically rotating specific bonds.

Identifying the energy minima, which correspond to stable conformers.

Calculating the relative energies of these conformers to determine their population distribution (e.g., via the Boltzmann distribution).

Understanding the preferred conformations is crucial as a molecule's three-dimensional shape dictates its physical and biological properties. By correlating the calculated structural features (bond lengths, angles) with molecular properties, researchers can establish structure-property relationships.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. It provides a detailed view of the dynamic behavior of a system, which is something that static quantum-mechanical calculations cannot capture.

Investigation of Ligand-Target Complex Stability and Dynamic Conformational Changes

In drug discovery and materials science, MD simulations are used to study how a ligand (a small molecule) interacts with a larger target molecule, such as a protein. After docking a ligand into a target's binding site, an MD simulation is run to observe the complex's behavior in a simulated physiological environment (e.g., in water at a constant temperature and pressure).

Key insights from these simulations include:

Stability of the Complex : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess whether the ligand remains stably bound in the binding pocket.

Dynamic Conformational Changes : MD simulations reveal how the ligand and target adapt their shapes to optimize their interaction, providing a more realistic picture than static models.

Binding Interactions : The simulation allows for the analysis of the persistence of intermolecular forces, such as hydrogen bonds and hydrophobic contacts, which are critical for binding affinity.

Analysis of Solvent Effects and Water Molecule Interactions

The interaction of a molecule with its solvent environment, particularly water, is crucial for its biological activity, influencing its conformation, solubility, and ability to cross biological membranes. For 4-(furan-2-carbonyl)-2-phenylmorpholine, the interplay between the hydrophobic phenyl and furan rings and the hydrophilic amide and morpholine oxygen and nitrogen atoms dictates its behavior in aqueous solutions.

Computational studies on similar amide-containing molecules have shown that water molecules form hydrogen bonds with the carbonyl group of the amide. nih.govacs.org The dynamics of these interactions, including the making and breaking of hydrogen bonds, are influenced by the nature of the substituents on the amide nitrogen. nih.gov In the case of 4-(furan-2-carbonyl)-2-phenylmorpholine, the bulky phenyl-substituted morpholine ring is expected to sterically influence the hydration of the amide carbonyl. nih.gov

The conformational flexibility of the morpholine ring is another critical aspect influenced by solvent. Studies on substituted morpholines have demonstrated that the ring can adopt different chair and boat conformations. cdnsciencepub.com The presence of the bulky 2-phenyl and 4-furan-2-carbonyl substituents will likely favor a specific conformation to minimize steric strain. nih.gov The polarity of the solvent can modulate the relative energies of these conformations, and computational methods can predict the most stable conformer in different solvent environments.

A hypothetical analysis of the solvent effects on the conformational stability of 4-(furan-2-carbonyl)-2-phenylmorpholine could involve calculating the relative energies of different conformers in solvents of varying polarity, as illustrated in the hypothetical data below.

Table 1: Hypothetical Relative Energies of 4-(furan-2-carbonyl)-2-phenylmorpholine Conformers in Different Solvents

| Conformer | Relative Energy (kcal/mol) in Water | Relative Energy (kcal/mol) in Octanol |

| Chair (axial phenyl) | 0.0 | 0.5 |

| Chair (equatorial phenyl) | 1.2 | 0.0 |

| Twist-Boat | 5.8 | 6.3 |

This table is for illustrative purposes and does not represent experimentally verified data.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.govyoutube.com For 4-(furan-2-carbonyl)-2-phenylmorpholine, a pharmacophore model could be developed based on its structure and potential interactions with a biological target.

The key pharmacophoric features of 4-(furan-2-carbonyl)-2-phenylmorpholine would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the furan-2-carbonyl group).

A hydrogen bond acceptor (the morpholine oxygen).

An aromatic ring feature (the phenyl group).

A hydrophobic feature (the furan ring).

A hydrogen bond acceptor (the morpholine nitrogen, depending on its protonation state).

A hypothetical pharmacophore model for a target that binds 4-(furan-2-carbonyl)-2-phenylmorpholine is presented below.

Table 2: Hypothetical Pharmacophore Features for a 4-(furan-2-carbonyl)-2-phenylmorpholine Binding Site

| Feature | Type |

| 1 | Hydrogen Bond Acceptor |

| 2 | Hydrogen Bond Acceptor |

| 3 | Aromatic Ring |

| 4 | Hydrophobic |

This table is for illustrative purposes and does not represent experimentally verified data.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. This process, known as virtual screening, can efficiently identify novel compounds with a high probability of binding to the same target. researchgate.netresearchgate.net The identified hits can then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity. This approach significantly streamlines the initial stages of drug discovery by prioritizing compounds for experimental testing.

Theoretical Mechanistic Studies of Chemical Transformations and Biological Pathways

Theoretical mechanistic studies can provide valuable insights into the chemical reactivity of 4-(furan-2-carbonyl)-2-phenylmorpholine and its potential metabolic fate. The furan ring, for instance, is known to undergo various chemical transformations, including ring-opening reactions. buct.edu.cnacs.orgaip.org Computational studies using density functional theory (DFT) can elucidate the mechanisms and energetics of such reactions, predicting potential metabolites. For example, the acid-catalyzed ring-opening of furan in an aqueous environment has been theoretically investigated, showing that protonation at the α-carbon is the rate-limiting step. acs.org

The metabolic stability of the morpholine ring is also a critical factor. While generally considered a stable heterocycle, it can undergo oxidative metabolism. sci-hub.se Theoretical models can predict the most likely sites of metabolism on the 4-(furan-2-carbonyl)-2-phenylmorpholine molecule, guiding the design of more metabolically stable analogs.

Furthermore, if 4-(furan-2-carbonyl)-2-phenylmorpholine is found to have a particular biological activity, theoretical studies can help to elucidate its mechanism of action at a molecular level. By modeling the interaction of the compound with its biological target, such as an enzyme or receptor, it is possible to identify key binding interactions and understand how the compound modulates the target's function. This information is invaluable for the rational design of more potent and selective derivatives.

For instance, if 4-(furan-2-carbonyl)-2-phenylmorpholine were to interact with an enzyme involved in the phenylpropanoid pathway, computational methods could be used to model its binding to the active site and predict its effect on the enzymatic reaction. mdpi.com

Structure Activity Relationship Sar Studies of 4 Furan 2 Carbonyl 2 Phenylmorpholine Analogues

Impact of Substitutions on the Furan (B31954) Ring Moiety

The furan-2-carbonyl group is a vital component of the core molecule, and modifications to the furan ring can significantly influence biological activity. The electronic properties and steric profile of substituents on the furan ring play a crucial role in the interaction of these analogues with their biological targets.

For example, the presence of a nitro group, a strong electron-withdrawing group, on a phenyl-furan system has been shown to be important for activity in certain contexts. nih.gov In other cases, the introduction of a chlorine atom to a furan ring, as seen in 4-(5-chlorofuran-2-yl) derivatives, was found to be important for cytotoxic effects in anticancer studies. researchgate.net Furan-2-carboxamide moieties have also been identified as potent antiproliferative agents against various cancer cell lines. nih.gov

The following table summarizes the impact of substitutions on a furan ring in related compound series, providing a basis for predicting the effects of similar substitutions on 4-(furan-2-carbonyl)-2-phenylmorpholine analogues.

| Compound/Analogue Class | Furan Ring Substitution | Impact on Biological Activity | Reference |

| Phenyl-furan derivatives | Ortho-nitro group | Maintained or improved inhibitory activity | nih.gov |

| 2-thienyl-4-furyl-6-aryl pyridines | 5-chloro substituent | Important for cytotoxic effect | researchgate.net |

| Furan-based derivatives | Unsubstituted furan-2-carboxamide | Potent antiproliferative activity | nih.gov |

Influence of Modifications at the Morpholine (B109124) Nitrogen (N-4 Position)

The nitrogen atom at the N-4 position of the morpholine ring is a key site for chemical modification. The substituent at this position can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

In the parent compound, the N-4 position is acylated with a furan-2-carbonyl group. Replacing this acyl group with other substituents can dramatically alter the compound's biological profile. For example, in the broader class of substituted phenylmorpholines, N-alkylation can lead to compounds with different activities. wikipedia.org Specifically, compounds with an N-propyl substitution have been shown to act as dopamine (B1211576) receptor agonists. wikipedia.org

The nature of the substituent at N-4 can also impact metabolic stability. The amide bond in 4-(furan-2-carbonyl)-2-phenylmorpholine may be susceptible to hydrolysis by amidases in the body. Altering the electronic nature of the acyl group or replacing it with a more stable linkage could enhance the compound's duration of action.

Role of the Phenyl Substituent at the C-2 Position of the Morpholine Ring

The phenyl group at the C-2 position of the morpholine ring is a crucial determinant of the biological activity of these analogues. Its size, hydrophobicity, and electronic properties can significantly affect how the molecule fits into the binding pocket of its target protein.

Studies on various 2-phenylmorpholine (B1329631) derivatives have highlighted the importance of this aromatic ring. wikipedia.orgnih.gov The introduction of substituents onto this phenyl ring can fine-tune the compound's activity. For instance, SAR studies on related morpholine derivatives have shown that substitutions on the phenyl ring can lead to an increase in inhibitory action. e3s-conferences.org

The position of the substituent on the phenyl ring is also critical. Ortho, meta, and para substitutions can lead to different spatial arrangements of the functional groups, which can either enhance or diminish binding affinity. For example, in a series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) anticancer drug candidates, it was found that a methyl or chloro group in the para-position of the phenyl ring enhanced biological activity. researchgate.net

The following table summarizes the effects of phenyl ring substitutions in related morpholine and phenyl-containing compounds.

| Compound/Analogue Class | Phenyl Ring Substitution | Impact on Biological Activity | Reference |

| Morpholine derivatives | Aromatic ring with halogen | Increased inhibitory activity | e3s-conferences.org |

| 2-thienyl-4-furyl-6-aryl pyridines | para-CH3 or para-Cl | Enhanced biological activity | researchgate.net |

| 2-phenylmorpholine analogues | General substitution | Can modulate activity | wikipedia.orgnih.gov |

Stereochemical Considerations and Enantioselectivity in Biological Activity

The 2-phenylmorpholine scaffold contains a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). It is a well-established principle in medicinal chemistry that different enantiomers of a chiral drug can have different pharmacological activities, potencies, and toxicity profiles.

The spatial arrangement of the phenyl group is critical for the molecule's interaction with its biological target, which is typically a chiral environment such as a receptor binding site or an enzyme active site. One enantiomer may fit perfectly into the binding site, leading to a strong biological response, while the other enantiomer may bind weakly or not at all.

For instance, in studies of other chiral molecules, it has been shown that a specific isomer can have a higher inhibition activity. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers of 4-(furan-2-carbonyl)-2-phenylmorpholine are essential to determine which stereoisomer is responsible for the desired activity. This knowledge can lead to the development of single-enantiomer drugs, which can have a better therapeutic index and fewer side effects. The diastereoselective synthesis of substituted morpholines is an active area of research to access conformationally rigid structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov By developing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities, QSAR models can be used to predict the activity of new, unsynthesized analogues. pensoft.net

For 4-(furan-2-carbonyl)-2-phenylmorpholine analogues, a QSAR study would involve compiling a dataset of compounds with varying substituents on the furan and phenyl rings, as well as at the N-4 position. For each compound, a set of molecular descriptors would be calculated, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic effects of substituents.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., LogP) to model the compound's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors would then be correlated with the biological activity using statistical methods like multiple linear regression or more advanced machine learning algorithms like gene expression programming. nih.gov A validated QSAR model can be a powerful tool for virtual screening and for prioritizing the synthesis of new analogues with potentially improved potency.

Exploration of Bioisosteric Replacements to Optimize Potency and Selectivity

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. cambridgemedchemconsulting.com

In the context of 4-(furan-2-carbonyl)-2-phenylmorpholine, several bioisosteric replacements could be explored:

Furan Ring Bioisosteres: The furan ring could be replaced by other five-membered aromatic heterocycles such as thiophene, pyrrole, or oxazole. These replacements would alter the electronic and hydrogen-bonding properties of the molecule, potentially leading to improved interactions with the biological target. Phenyl and pyridyl groups are also common bioisosteric replacements for furan. cambridgemedchemconsulting.com

Amide Bond Bioisosteres: The amide linkage between the furan and the morpholine ring is a key structural feature. This group could be replaced by bioisosteres such as a reverse amide, an ester, a ketone, or a stable sulfonamide to alter metabolic stability and hydrogen bonding patterns.

Phenyl Ring Bioisosteres: The phenyl group at C-2 could be replaced by other aromatic or heteroaromatic rings, such as pyridyl or thiophenyl, to explore different binding interactions.

The following table provides examples of common bioisosteric replacements that could be considered for the optimization of 4-(furan-2-carbonyl)-2-phenylmorpholine analogues.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement | Reference |

| Furan | Thiophene, Pyrrole, Pyridine, Phenyl | Modify electronics and hydrogen bonding capabilities | cambridgemedchemconsulting.com |

| Amide (-CONH-) | Ester (-COO-), Ketone (-CO-), Sulfonamide (-SO2NH-) | Alter metabolic stability and hydrogen bonding | cambridgemedchemconsulting.com |

| Phenyl | Pyridyl, Thienyl, 4-Fluorophenyl | Explore different aromatic interactions and polarity | cambridgemedchemconsulting.com |

Through the systematic application of these SAR principles, it is possible to design and synthesize novel 4-(furan-2-carbonyl)-2-phenylmorpholine analogues with optimized potency, selectivity, and pharmacokinetic profiles.

Biological Activity Evaluation of 4 Furan 2 Carbonyl 2 Phenylmorpholine and Analogues in Vitro Focus

Antimicrobial Activity

The antibacterial effects of these furan-morpholine analogues were evaluated against both Gram-positive and Gram-negative bacteria. The general findings indicate that the compounds possess limited but specific antibacterial action.

In vitro testing of 4-(5-aryl-2-furoyl)morpholine analogues revealed weak to medium antibacterial activity against the Gram-positive bacterium Staphylococcus aureus (ATCC 43300). researchgate.netpensoft.net Specifically, compounds identified as 7a (4-[5-(4-Fluorophenyl)-2-furoyl]morpholine), 7c, and 8a showed growth inhibition percentages ranging from 27.6% to 54.9% against this strain. researchgate.netpensoft.net This suggests that while not broadly potent, certain structural configurations of this chemical class can confer a degree of efficacy against specific Gram-positive pathogens.

Table 1: Antibacterial Activity of Analogues Against Staphylococcus aureus

| Compound ID | Substituent | Activity Level | Growth Inhibition (%) |

|---|---|---|---|

| 7a | 4-Fluorophenyl | Weak to Medium | 27.6 – 54.9 |

| 7c | Not Specified | Weak to Medium | 27.6 – 54.9 |

| 8a | Not Specified | Weak to Medium | 27.6 – 54.9 |

The screening of 4-(5-aryl-2-furoyl)morpholine analogues was conducted against a panel of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. researchgate.net The majority of the tested compounds in this series displayed low antimicrobial activity against these Gram-negative strains. researchgate.net This indicates a general lack of broad-spectrum efficacy against this class of bacteria for the evaluated analogues.

Minimum Inhibitory Concentration (MIC) values were determined for the most biologically active analogues, primarily those showing significant antifungal properties. researchgate.net For compounds 7b (4-[5-(4-Nitrophenyl)-2-furoyl]morpholine), 8a, and 8c (4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine), which demonstrated high activity against the fungus Cryptococcus neoformans, MIC values were found to be in the range of 4–16 µg/mL. researchgate.netpensoft.net While these MICs primarily reflect antifungal potency, they are crucial for quantifying the compounds' efficacy. researchgate.net Specific MIC data for antibacterial activity was not extensively detailed, with efficacy being reported in terms of growth inhibition percentages. researchgate.net

Information regarding the evaluation of antibacterial efficacy through the measurement of inhibition zone diameters for 4-(furan-2-carbonyl)-2-phenylmorpholine or its tested analogues is not detailed in the reviewed scientific literature. The primary methods reported for assessing antimicrobial activity were the determination of growth inhibition percentages and Minimum Inhibitory Concentrations (MIC). researchgate.netpensoft.net

The synthesized analogues of 4-(furan-2-carbonyl)-2-phenylmorpholine demonstrated more promising results in antifungal screenings compared to their antibacterial activity. researchgate.net The evaluation was carried out against fungal strains such as Candida albicans and Cryptococcus neoformans. researchgate.net

Several analogues exhibited high activity, particularly against Cryptococcus neoformans (ATCC 208821). researchgate.netpensoft.net Compound 7b (4-[5-(4-Nitrophenyl)-2-furoyl]morpholine) and compounds 8a and 8c (4-{[5-(4-Bromophenyl)-2-furyl]carbonothioyl}morpholine) showed significant antifungal efficacy, with growth inhibition percentages ranging from 85.1% to 100.7%. researchgate.netpensoft.net The potent activity of compound 7b suggests that the presence of a nitro group may be a key pharmacophoric feature for the antifungal effect in this class of molecules. researchgate.net The MIC values for these active compounds ranged from 4 to 16 µg/mL, indicating significant potency. researchgate.netpensoft.net

Table 2: Antifungal Activity of Analogues Against Cryptococcus neoformans

| Compound ID | Substituent | Growth Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| 7b | 4-Nitrophenyl | 85.1 – 100.7 | 4 – 16 |

| 8a | Not Specified | 85.1 – 100.7 | 4 – 16 |

| 8c | 4-Bromophenyl | 85.1 – 100.7 | 4 – 16 |

Antifungal Efficacy Studies

Activity Against Specific Fungal Species (e.g., Candida albicans, Aspergillus niger, Aspergillus flavus, Rhizopus sp., Curvularia lunata)

While specific data on the antifungal activity of 4-(furan-2-carbonyl)-2-phenylmorpholine is not extensively documented, the known properties of its constituent moieties and related analogues suggest a potential for antifungal efficacy.

Morpholine-based compounds have a known history as effective antifungal agents. For instance, the phenylpropyl-morpholine derivative Ro 14-4767/002 has demonstrated notable activity against various pathogenic fungi. nih.gov It has shown high efficacy against dermatophytes and Cryptococcus neoformans, with moderate activity against Candida species, although its effect on Aspergillus species was found to be weaker. nih.gov Furthermore, novel morpholine-containing 1,3-thiazine-2-amines have exhibited a range of antifungal activity against species such as Aspergillus flavus, Mucor, and Rhizopus. tandfonline.com

The furan (B31954) moiety also contributes to the antifungal potential. Furan derivatives have been investigated for their activity against various fungal pathogens. ijabbr.com For example, phytochemical screening of certain plant extracts has demonstrated antifungal activity against Candida albicans and Aspergillus niger. nih.gov Studies on other plant extracts have also shown inhibitory effects against Aspergillus niger and Rhizopus stolonifer. researchgate.net

A study on 4-(5-aryl-2-furoyl)morpholines, which are structurally similar to the subject compound, reported that while most of the tested compounds displayed low antimicrobial activity, some showed weak to medium antibacterial effects. researchgate.net This suggests that the specific substitutions on both the furan and morpholine (B109124) rings are crucial in determining the antifungal spectrum and potency.

Evaluation of Inhibition Zone Diameter

Anticancer Activity (Cytotoxicity)

The potential of 4-(furan-2-carbonyl)-2-phenylmorpholine and its analogues as anticancer agents has been a subject of significant research interest, primarily due to the established cytotoxic properties of furan and morpholine derivatives against various cancer cell lines.

Evaluation Against Various Human Cancer Cell Lines (e.g., HepG2, Huh-7, MCF-7, PC-3, A549, HeLa)

Numerous studies have demonstrated the cytotoxic effects of furan-containing compounds against a panel of human cancer cell lines. For instance, novel carbamothioyl-furan-2-carboxamide derivatives have shown significant anticancer activity against HepG2 (hepatocellular carcinoma), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma) cell lines. nih.gov In one study, a particular derivative exhibited the highest activity against HepG2 cells, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov